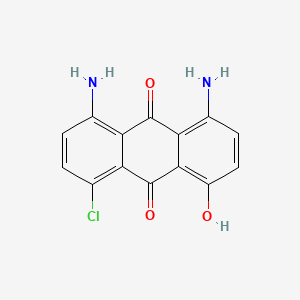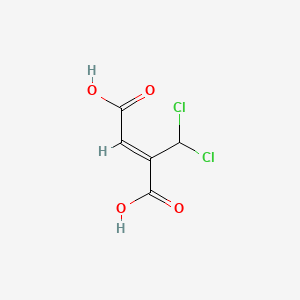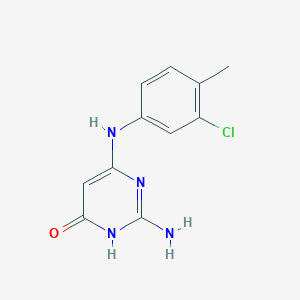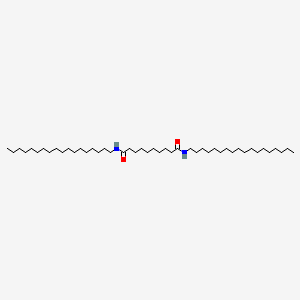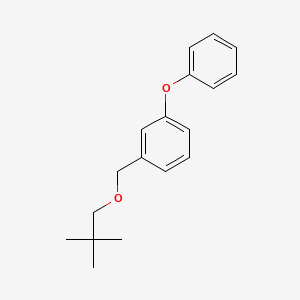
Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2,2-dimethylpropoxy group and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- typically involves the reaction of 1-bromo-3-phenoxybenzene with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
- Benzene, 1-(2,2-dimethylpropoxy)-2-methyl-
- Benzene, 1-(2,2-dimethylpropoxy)-4-phenoxy-
Comparison: Benzene, 1-((2,2-dimethylpropoxy)methyl)-3-phenoxy- is unique due to the specific positioning of the 2,2-dimethylpropoxy and phenoxy groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in various fields.
特性
CAS番号 |
64930-73-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-(2,2-dimethylpropoxymethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)14-19-13-15-8-7-11-17(12-15)20-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
InChIキー |
KTAGSGBAVQHHNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COCC1=CC(=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


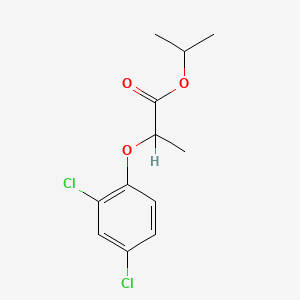
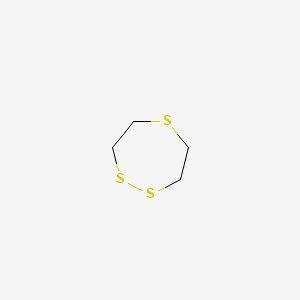

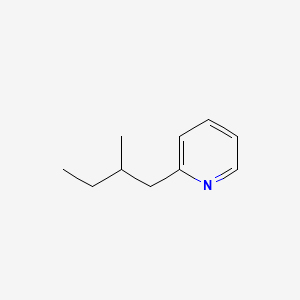
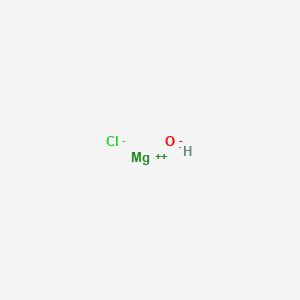
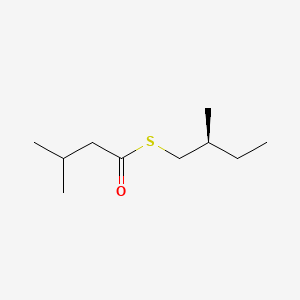
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
